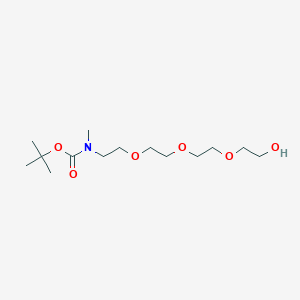

Boc-MeN-PEG4-OH

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation and Chemical Synthesis

Polyethylene glycol (PEG) is a polymer that has become a gold standard in the fields of bioconjugation and nanomedicine. The process of covalently attaching PEG chains to molecules, known as PEGylation, confers several advantageous properties to the parent substance, be it a small molecule, a peptide, or a large protein. nih.goveuropeanpharmaceuticalreview.com One of the primary benefits of PEGylation is the enhancement of hydrophilicity and solubility in aqueous environments. nih.govthermofisher.com Each ethylene (B1197577) oxide unit in the PEG chain can coordinate with two to three water molecules, effectively creating a hydrating shell around the conjugated molecule. europeanpharmaceuticalreview.comnih.gov

This hydration shell increases the hydrodynamic volume of the molecule, which in turn can shield it from renal clearance, thereby prolonging its circulation half-life in the body. europeanpharmaceuticalreview.comnih.gov Furthermore, the flexible and neutral nature of PEG chains can mask the conjugated molecule from recognition by the immune system and proteolytic enzymes, reducing immunogenicity and degradation. nih.goveuropeanpharmaceuticalreview.combiosyn.com In the context of drug delivery, PEG linkers are integral to the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combiochempeg.com The length of the PEG chain is a critical parameter that can be tuned to optimize the pharmacokinetic profile and biological activity of the final conjugate. nih.govnih.gov

Overview of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comjk-sci.com Its popularity stems from its ease of introduction and its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com This reaction converts the reactive amine into a much less nucleophilic carbamate (B1207046). total-synthesis.com

A key feature of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using moderately strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727). jk-sci.comwikipedia.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine. jk-sci.com The orthogonality of the Boc group is a significant advantage; it can be selectively removed in the presence of other protecting groups like Fmoc (which is base-labile) or Cbz (which is removed by hydrogenolysis), making it invaluable in complex multi-step syntheses, particularly in peptide and natural product synthesis. numberanalytics.comtotal-synthesis.comnumberanalytics.com

Structural Context and Rationale for Boc-MeN-PEG4-OH Design within Contemporary Chemical Research

The design of this compound is a deliberate convergence of the functionalities described above, tailored for specific applications in advanced chemical synthesis. The molecule is heterobifunctional, meaning it possesses two different reactive ends: a Boc-protected amine and a terminal hydroxyl group. The PEG4 linker provides a defined spacer length of 14 atoms (14.3 Å), which increases aqueous solubility. iris-biotech.de

The core components serve distinct purposes:

Boc-Protected Amine : The Boc group provides a stable, protected form of the amine that can be carried through various synthetic steps. total-synthesis.com Its removal under specific acidic conditions allows for the selective unmasking of the amine for subsequent reactions. wikipedia.org

Hydroxyl Group : The terminal -OH group provides a reactive handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or activated for coupling with other molecules. biochempeg.com For instance, it can serve as an initiator for ring-opening polymerization to create more complex polymer-drug conjugates. nih.gov

N-Methyl Group : The presence of a methyl group on the nitrogen atom is a critical design choice. Upon deprotection of the Boc group, a secondary amine is revealed. This N-methylation prevents the formation of a secondary amide during subsequent coupling reactions, which can be important for modulating the electronic properties, stability, and conformational flexibility of the final product. In the context of PROTACs, linker composition and the nature of the attachment points can significantly influence the efficacy of the resulting degrader. acs.org

This compound and structurally similar compounds are frequently used as linkers in the synthesis of PROTACs and ADCs. medchemexpress.commedchemexpress.com These linkers connect a protein-binding ligand to an E3 ligase-recruiting ligand (in PROTACs) or a cytotoxic payload (in ADCs). medchemexpress.com The specific structure of this compound, with its defined length, solubility-enhancing properties, and protected amine, makes it a versatile tool for constructing these complex and highly specific therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15(4)5-7-18-9-11-20-12-10-19-8-6-16/h16H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAUJPHROOYXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Interconversions of Boc Men Peg4 Oh

Selective Deprotection of the Boc Amine Group

The Boc (tert-butyloxycarbonyl) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its removal, or deprotection, is a crucial step to reveal the free amine functionality for further reactions.

Acid-Labile Conditions for Boc Removal

Deprotection of Boc-protected amines is typically achieved under acidic conditions. wikipedia.orgnumberanalytics.comfishersci.co.uk Common reagents and conditions include:

Strong organic acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a frequently employed method. wikipedia.orgnumberanalytics.comfishersci.co.uk The reaction is often fast and can occur at room temperature. fishersci.co.uk

Mineral acids: Hydrochloric acid (HCl) in solvents such as methanol (B129727), ethyl acetate, or water can also be used. wikipedia.orgfishersci.co.uk Biphasic systems with an organic phase for the protected amine and an aqueous phase for the acid are also effective. fishersci.co.uk

Lewis acids: Selective cleavage of the N-Boc group can be achieved using Lewis acids like AlCl₃. wikipedia.org

Trimethylsilyl iodide (TMSI): Sequential treatment with TMSI followed by methanol can be used for Boc deprotection, particularly when other methods are too harsh. wikipedia.org The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl (B83357) ester to the carbamic acid, and finally decarboxylation to the amine. wikipedia.org

The deprotection process involves the hydrolysis of the carbamate (B1207046) linkage catalyzed by the acid, leading to the release of carbon dioxide and the free amine. fishersci.co.ukjk-sci.com A potential complication with strong acid conditions is the formation of a t-butyl cation intermediate, which can alkylate other nucleophilic species present in the reaction mixture; scavengers like anisole (B1667542) or thioanisole (B89551) can be added to mitigate this. wikipedia.org

While acidic conditions are standard, deprotection under basic conditions is generally not effective for unactivated primary Boc groups, as the Boc group is stable to hydrolysis under basic conditions. sci-hub.se However, basic deprotection has been reported for activated amines like pyrroles using strong bases such as sodium t-butoxide in specific solvents like wet tetrahydrofuran. sci-hub.se

Compatibility with Other Protecting Groups and Functional Moieties

The acid-lability of the Boc group allows for selective deprotection in the presence of functional groups or protecting groups that are stable under acidic conditions. This orthogonality is critical in multi-step synthesis where multiple functional groups require temporary protection. For instance, the Boc group is stable towards most nucleophiles and bases, making orthogonal protection strategies with base-labile groups like Fmoc possible. organic-chemistry.org Selective cleavage of secondary N-Boc groups over primary N-Boc groups has been reported using ZnBr₂ in DCM. jk-sci.com Similarly, Montmorillonite K10 clay can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines intact. jk-sci.com

Derivatization Reactions of the Terminal Hydroxyl Group

The terminal hydroxyl group of Boc-MeN-PEG4-OH is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification reactions with carboxylic acids or activated carboxylic acid derivatives. nih.govtandfonline.comunsoed.ac.idjenkemusa.combiochempeg.com This is a common method for conjugating molecules containing a carboxylic acid to the PEGylated structure. Esterification can be achieved through various methods, including:

Direct coupling: Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.combiochempeg.com This method is effective and can provide high yields and substitution levels under mild conditions. tandfonline.com

Activation of the carboxyl component: Using acid chlorides or activated esters like N-hydroxysuccinimide (NHS) esters, which react readily with hydroxyl groups. tandfonline.comjenkemusa.combiochempeg.com

Activation of the hydroxyl group: Transforming the hydroxyl group into a good leaving group, such as a tosylate, followed by attack by a carboxylate. tandfonline.com

Esterification reactions involving PEGs can be reversible, and factors like temperature, reaction time, and the nature of the carboxylic acid can influence the yield and degree of substitution. nih.govtandfonline.comunsoed.ac.id

Etherification of the terminal hydroxyl group is also possible, typically involving reaction with alkyl halides or epoxides under appropriate basic or catalytic conditions. biochempeg.com

Oxidation to Carboxylic Acids or Aldehydes

The primary alcohol functionality of the terminal hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

Oxidation to Carboxylic Acids: Stronger oxidizing conditions are generally required to convert the primary alcohol fully to a carboxylic acid. Methods reported for the oxidation of PEG terminal alcohols to carboxylic acids include using chromium trioxide under acidic conditions, although this method has drawbacks related to the toxicity of chromium salts and purification challenges. researchgate.net More controlled oxidation methods are often preferred.

Oxidation to Aldehydes: Milder oxidation conditions can yield the aldehyde. Methods for preparing PEG aldehydes include oxidation of the terminal hydroxyl group or introduction of an acetal (B89532) group followed by hydrolysis. polimi.itgoogle.com Specific reagents and conditions are necessary to achieve good yields and reproducibility, as some methods can lead to low yields or unwanted byproducts like hydrated forms of the aldehyde. polimi.it

The ability to selectively oxidize the hydroxyl group to either an aldehyde or a carboxylic acid provides further avenues for conjugation and derivatization.

Introduction of Bioorthogonal Handles (e.g., Azides, Alkynes, Maleimides, Aminoxy)

The terminal hydroxyl group serves as a precursor for introducing various bioorthogonal handles, which are functional groups that can react with each other rapidly, selectively, and under physiological conditions without interfering with native biological processes. acs.orgnih.gov This is particularly important for applications in bioconjugation and chemical biology.

Common bioorthogonal handles introduced via modification of hydroxyl groups include:

Azides: Hydroxyl groups can be converted to good leaving groups (e.g., tosylates, mesylates) and then reacted with azide (B81097) salts to introduce the azide functionality. Azides are commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. acs.orgnih.govmdpi.comnih.govbiochempeg.com

Alkynes: Terminal alkynes can be introduced through various synthetic routes starting from the hydroxyl group. Alkynes are also key partners in click chemistry reactions with azides. acs.orgnih.govmdpi.comnih.gov

Maleimides: Maleimide (B117702) groups are commonly used for conjugation to thiol groups via Michael addition. acs.org Introduction of maleimides can be achieved through reactions with activated esters derived from maleimido-containing carboxylic acids and the PEG hydroxyl.

Aminoxy (Oxyamine) and Hydrazine (B178648): These functional groups react with aldehydes and ketones to form stable oximes and hydrazones, respectively, in a reaction known as oxime ligation. acs.org Aldehydes are more reactive than ketones in this reaction. acs.org The hydroxyl group can be converted to an aldehyde (as described in Section 3.2.2), which can then react with an aminoxy or hydrazine-functionalized molecule. Alternatively, the hydroxyl can be modified to directly incorporate an aminoxy or hydrazine moiety.

The introduction of these bioorthogonal handles allows this compound, after Boc deprotection, to be readily conjugated to a wide range of biomolecules or other chemical entities for diverse applications.

Orthogonal Functionalization Strategies Utilizing Both Reactive Ends

Orthogonal functionalization with this compound leverages the differential reactivity of the Boc-protected N-methylamine and the terminal hydroxyl group. The Boc group serves as a protective handle for the amine, preventing its reaction while modifications are performed at the hydroxyl terminus. Conversely, selective deprotection of the Boc group under specific conditions liberates the reactive amine, which can then be functionalized. This strategy allows for the sequential introduction of different moieties at each end of the PEG linker, facilitating the synthesis of well-defined bifunctional conjugates. Heterobifunctional PEG derivatives like Boc-NH-PEG-OH (a related structure with a primary amine instead of an N-methylamine and varying PEG lengths) are widely used as crosslinking agents or spacers in various applications, including the development of antibody-drug conjugates (ADCs) jenkemusa.combiochempeg.com.

Sequential and Parallel Coupling Methodologies

Sequential coupling is the predominant strategy when utilizing this compound. This approach involves a step-wise functionalization of each terminus. Typically, the hydroxyl group is modified first while the Boc-protected amine remains unreactive under the chosen conditions. Reactions at the hydroxyl end can include esterification, etherification, or activation for subsequent nucleophilic attack lumiprobe.comnih.gov. For instance, the hydroxyl group can be reacted with activated carboxylic acids (e.g., using coupling agents like DCC or activating as NHS esters), acid chlorides, or anhydrides to form esters nih.govucl.ac.uk. It can also be converted into a leaving group (e.g., tosylate or mesylate) for subsequent substitution reactions.

Following the modification of the hydroxyl group, the Boc protecting group is selectively removed, commonly using mild acidic conditions such as trifluoroacetic acid (TFA) or HCl biochempeg.combiochempeg.combroadpharm.combroadpharm.comcsic.es. This deprotection step reveals the secondary N-methylamine, which is now available for reaction with a different coupling partner. The free amine can undergo various reactions, including amide formation with carboxylic acids, reductive amination with aldehydes or ketones, or reaction with activated esters, isocyanates, or other electrophiles broadpharm.comaxispharm.com.

An example of sequential functionalization using a related Boc-protected amino-PEG-OH involves first protecting the amino group with Boc, then introducing a succinimidyl carbonate (SC) group at the hydroxyl end. This activated hydroxyl can then form a urethane (B1682113) linkage with an amine, followed by acidolytic cleavage of the Boc group to regenerate the primary amine functionality for further reaction nih.gov.

While sequential coupling is more common for this type of heterobifunctional molecule due to the need to deprotect the amine, parallel coupling might be conceivable in specific scenarios where two highly chemo-selective reactions can be performed simultaneously at each terminus without significant cross-reactivity. However, this requires careful selection of reaction conditions and coupling partners that are uniquely reactive towards either the protected amine or the hydroxyl group. Research often focuses on achieving high chemoselectivity to avoid unwanted side reactions during conjugation ucl.ac.ukacs.org.

Advanced Applications of Boc Men Peg4 Oh in Chemical Biology and Medicinal Chemistry Research

Role as a Linker in Targeted Protein Degradation (PROTAC) Research

PROTACs are heterobifunctional molecules designed to induce targeted protein degradation through the ubiquitin-proteasome system jenkemusa.comrsc.org. They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two ligands jenkemusa.comrsc.org. The linker is a critical component influencing the PROTAC's ability to bring the POI and E3 ligase into proximity, form a stable ternary complex, and ultimately induce ubiquitination and degradation of the target protein nih.govbiochempeg.com. Boc-MeN-PEG4-OH, with its PEG-based structure and functional groups, serves as a valuable linker in PROTAC synthesis biochempeg.commedchemexpress.combiochempeg.com.

Influence of PEG4 Length on PROTAC Efficacy and Cellular Engagement

The length of the linker significantly affects the efficiency of PROTAC-mediated protein degradation nih.govsigmaaldrich.com. The optimal linker length is dependent on the specific POI and E3 ligase being targeted, as it needs to bridge the distance and orient the proteins correctly for ubiquitination to occur researchgate.net. Studies have shown that varying PEG linker lengths can lead to differences in degradation efficiency sigmaaldrich.comnih.gov. For instance, research exploring the degradation of FKBP12F36V using PROTACs with different PEG linker lengths (PEG2, PEG4, PEG6) demonstrated that PEG6-linked PROTACs performed optimally at a specific site, while PEG4 showed decreasing efficiency compared to PEG6, and PEG2 was even less effective at that site nih.gov. However, at another site, all three linker lengths showed comparable potency nih.gov. This highlights that the influence of PEG4 length is context-dependent and specific to the target protein and the chosen ubiquitination site.

Data on the influence of PEG4 length on PROTAC efficacy:

| Target Protein | E3 Ligase | PEG Linker Length | Observed Effect on Degradation Efficacy | Source |

| FKBP12F36V | VHL | PEG2 | Decreasing efficiency at Cys77 site | nih.gov |

| FKBP12F36V | VHL | PEG4 | Decreasing efficiency at Cys77 site compared to PEG6, comparable potency at His110 site | nih.gov |

| FKBP12F36V | VHL | PEG6 | Optimal performance at Cys77 site | nih.gov |

| Estrogen Receptor (ER)-α | Not specified | 16 atom chain (includes PEG) | Optimal efficacy | sigmaaldrich.com |

Synthetic Strategies for Integrating this compound into PROTAC Constructs

This compound is a bifunctional linker with a protected amine and a hydroxyl group, allowing for differential functionalization and coupling to the POI and E3 ligase ligands during PROTAC synthesis biochempeg.combroadpharm.com. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid or other activated groups on one ligand biochempeg.combroadpharm.com. The terminal hydroxyl group can be converted into various reactive functionalities, such as esters, azides, or halogens, for coupling to the other ligand broadpharm.comlumiprobe.com. This orthogonal reactivity allows for controlled, stepwise conjugation of the two ligands to the PEG4 linker. The commercial availability of this compound and similar bifunctional PEG linkers facilitates the rapid assembly of PROTAC structures jenkemusa.comnih.govbiochempeg.com.

Contributions to Peptide and Protein Conjugation Strategies (PEGylation)

PEGylation, the covalent attachment of PEG chains to peptides or proteins, is a widely used strategy to improve their therapeutic properties mdpi.comnih.gov. The addition of PEG can enhance solubility, increase hydrodynamic volume, prolong circulation half-life, reduce immunogenicity, and improve stability against enzymatic degradation mdpi.comfrontiersin.orgresearchgate.netscielo.brscispace.com. This compound can be utilized in PEGylation strategies due to its reactive handles and the favorable properties of the PEG4 chain biochempeg.combroadpharm.com.

Site-Specific PEGylation of Biomolecules

Site-specific PEGylation, where the PEG chain is attached to a defined location on the peptide or protein, is often preferred over random PEGylation as it can lead to more homogeneous products with predictable properties and preserved biological activity nih.govscispace.comucl.ac.uk. This compound can be incorporated into reagents designed for site-specific conjugation. For example, after deprotection of the Boc group, the resulting amine can be reacted with activated groups on the biomolecule, or the hydroxyl group can be functionalized for reaction with specific amino acid residues broadpharm.comlumiprobe.com. Common strategies for site-specific PEGylation include targeting cysteine residues via maleimide (B117702) chemistry or the N-terminus via reductive alkylation nih.govscispace.com. While this compound itself might require further functionalization for direct site-specific conjugation, its structure provides a versatile scaffold for creating such site-specific PEGylation reagents. Research has shown the development of PEGylation reagents that undergo thiol-specific conjugation on proteins and peptides for stable conjugates ucl.ac.uk.

Impact on Solubility and Stability of Conjugates in Biological Systems

The PEG4 moiety in this compound contributes significantly to increasing the water solubility of conjugated molecules biochempeg.combroadpharm.com. This enhanced solubility is a key benefit of PEGylation, particularly for peptides and proteins that may otherwise have limited solubility in aqueous biological environments mdpi.comfrontiersin.orgresearchgate.netscielo.br. PEGylation can also improve the stability of conjugates in biological systems by providing steric hindrance that protects against enzymatic degradation and reduces aggregation mdpi.comfrontiersin.orgresearchgate.netscielo.br. The increased hydrodynamic volume due to the attached PEG chain can also reduce renal filtration, thereby prolonging the circulating half-life of the conjugate mdpi.comfrontiersin.orgscielo.br. Studies have demonstrated that PEGylation can enhance the stability of proteins in solution and improve their pharmacokinetics frontiersin.orgresearchgate.net. For instance, PEGylation of antimicrobial peptides has shown enhanced resistance against proteolytic enzymes and prolonged in vivo half-time frontiersin.org.

Summary of PEGylation's impact on solubility and stability:

| Property | Impact of PEGylation | Source |

| Solubility | Increased water solubility of proteins, labeling tags, and crosslinkers. | mdpi.comfrontiersin.orgresearchgate.netscielo.brscispace.comthermofisher.com |

| Stability | Enhanced stability in solution and against enzymatic degradation. | mdpi.comfrontiersin.orgresearchgate.netscielo.br |

| Aggregation | Reduced protein aggregate formation due to steric repulsion. | researchgate.netscielo.br |

| Half-life | Prolonged circulating half-life by reducing renal filtration and degradation. | mdpi.comfrontiersin.orgscielo.brscispace.com |

| Immunogenicity | Reduced immunogenicity due to steric hindrance. | mdpi.comfrontiersin.orgthermofisher.com |

Application in Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs)

Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) are targeted therapeutic modalities that deliver a cytotoxic payload specifically to diseased cells, such as cancer cells nih.govbiochempeg.com. These conjugates typically consist of a targeting ligand (antibody or small molecule), a cytotoxic drug, and a linker connecting the two nih.govbiochempeg.com.

The linker in ADCs and SMDCs plays a critical role in the stability of the conjugate in circulation and the efficient release of the drug at the target site nih.govbiochempeg.com. Linkers are designed to prevent premature drug release in the bloodstream while ensuring effective payload delivery once the conjugate reaches the target cell nih.govbiochempeg.com. Site-specific drug delivery is achieved by conjugating the drug to a targeting ligand that binds to markers specifically expressed on the surface of target cells nih.gov.

This compound, as a PEG-based linker with a cleavable Boc group and a reactive hydroxyl, possesses features that are relevant to ADC and SMDC design. PEG linkers are widely used in ADCs to improve water solubility, stability, prolong half-life, and reduce immunogenicity . The Boc-protected amine can be deprotected to provide a handle for conjugation to either the targeting ligand or the drug payload. The terminal hydroxyl group offers another point of attachment or further modification. The PEG4 chain acts as a spacer, which can influence the conjugate's properties, including its interaction with biological environments and the accessibility of the targeting ligand to its epitope .

Strategies for Homogeneous Conjugate Preparation

The design of this compound allows for controlled and site-specific conjugation through its distinct functional handles. The presence of the Boc-protected methylamine (B109427) and the terminal hydroxyl group enables orthogonal reaction strategies, crucial for preparing homogeneous conjugates.

The Boc protecting group on the methylamine can be selectively removed under mild acidic conditions, revealing a primary amine ready for reaction. Primary amines are nucleophilic and can readily react with various electrophilic functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and carboxylic acids (in the presence of coupling agents like EDC or HATU) to form stable amide or thiourea (B124793) bonds. This allows for the selective attachment of the PEG linker to molecules containing such electrophilic handles.

The terminal hydroxyl group provides another orthogonal point of attachment. Hydroxyl groups can be converted into various reactive functionalities, including esters, tosylates, mesylates, or aldehydes, which can then participate in reactions with nucleophiles like amines or thiols. For instance, the hydroxyl group can be activated for reaction with primary amines to form ester linkages, or it can be oxidized to an aldehyde for reductive amination. Examples of PEG-OH compounds being used as initiators for polymerization or modified for click chemistry illustrate the versatility of the hydroxyl terminus nih.govbiochempeg.com.

The ability to selectively deprotect the amine or derivatize the hydroxyl allows for sequential conjugation steps with different biomolecules or small molecules, leading to well-defined, homogeneous conjugates. This is particularly important in the synthesis of complex molecules like antibody-drug conjugates (ADCs) or proteolysis targeting chimeras (PROTACs), where the precise stoichiometry and location of conjugation are critical for efficacy and safety. While this compound itself is a specific linker, the general strategies employed with similar Boc-protected amine and hydroxyl-terminated PEG linkers, including PEG4 length, are applicable biochempeg.commedchemexpress.commedchemexpress.combroadpharm.com.

The use of discrete PEG linkers like this compound, as opposed to polydisperse PEG polymers, contributes significantly to the homogeneity of the resulting conjugates. Monodisperse PEG linkers have a defined molecular weight and chain length, ensuring that each conjugate molecule has the same PEG moiety attached, which can lead to more predictable pharmacokinetic and pharmacodynamic properties.

Modulation of Conjugate Behavior through PEGylation

The incorporation of the PEG4 linker into a conjugate through PEGylation significantly modulates its physicochemical and biological behavior. The PEG chain is highly hydrophilic and flexible, and its attachment to a molecule can impart several beneficial properties.

One of the primary effects of PEGylation is the increase in hydrodynamic volume and molecular weight of the conjugate. This can lead to reduced renal clearance, thereby prolonging the circulation half-life of the conjugated molecule in vivo biochempeg.com. Studies on PEGylated peptides, such as APY-d3-PEG4, have demonstrated extended half-lives while retaining biological activity nih.gov.

PEGylation also enhances the solubility of hydrophobic molecules in aqueous media biochempeg.com. The PEG chain creates a hydration shell around the conjugate, facilitating its dissolution and dispersion in biological fluids. This is particularly useful for improving the properties of poorly soluble drugs or peptides.

Furthermore, the flexible and hydrophilic nature of the PEG chain can reduce non-specific binding to proteins and cell surfaces, potentially decreasing immunogenicity and off-target interactions biochempeg.com. This "stealth effect" can improve the pharmacokinetic profile and reduce the potential for adverse immune responses mdpi.com. However, it is also important to note that challenges related to immunogenicity and altered activity of PEGylated therapeutics have been reported, highlighting the need for careful design and evaluation mdpi.comnih.gov.

The PEGylation process can influence the distribution of the conjugated molecule within the body. The increased molecular weight can reduce glomerular filtration, and the improved stability in circulation can lead to enhanced accumulation in target tissues with compromised vasculature, such as tumors biochempeg.com.

The PEG4 linker, with its relatively short length compared to higher molecular weight PEGs, offers a balance between these effects. It provides sufficient hydrophilicity and steric hindrance to influence pharmacokinetic properties without necessarily causing excessive increases in size that could hinder tissue penetration or target binding in some applications. The specific length of the PEG linker can be optimized depending on the nature of the molecule being conjugated and the desired biological outcome.

Methodological Contributions of Boc Men Peg4 Oh in Synthetic Chemistry

Utilization in Peptide Synthesis

Boc-MeN-PEG4-OH and similar PEG-based linkers play a significant role in peptide synthesis, offering advantages in both solid-phase and liquid-phase approaches.

As a Cleavable Linker in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, where the peptide chain is built upon a solid support. Cleavable linkers are essential in SPPS to anchor the growing peptide chain to the resin and allow for its subsequent release upon completion of the synthesis. While the direct use of this compound as a cleavable linker in SPPS might involve modifications of its terminal hydroxyl group to attach it to the resin or the peptide, PEG-based linkers are generally valued in SPPS for their ability to improve the solvation of the peptide chain, potentially leading to better reaction kinetics and yields, especially for longer or more complex sequences. Boc-protected amino acids and various cleavable linkers are fundamental to the Boc strategy in SPPS nih.govamericanelements.com. The Boc group serves as a temporary protecting group for the N-terminus during elongation, typically removed by acid treatment, such as with trifluoroacetic acid (TFA) nih.govnih.govuni.lu. The stability of the linker to these deprotection conditions is crucial until the final cleavage step. The hydroxyl group on this compound could be functionalized to create a linkage to the solid support that is cleavable under specific conditions orthogonal to Boc removal.

As a Support for Liquid-Phase Peptide Synthesis Analogues

Liquid-Phase Peptide Synthesis (LPPS) offers an alternative to SPPS, combining some advantages of solution-phase synthesis with simplified purification steps often achieved through the use of soluble supports. PEG chains, due to their solubility in a variety of solvents, are frequently employed as soluble tags in LPPS nih.govnih.gov. Attaching the growing peptide chain to a PEG support allows the synthesis to be conducted in a homogeneous solution, which can facilitate reactions and analysis compared to the heterogeneous nature of SPPS. The PEG tag enables straightforward purification of the peptide-support conjugate, often through precipitation or filtration, separating it from excess reagents and byproducts nih.govnih.gov. This compound, with its Boc-protected amine and PEG4 chain, could serve as a starting material for developing soluble supports for LPPS analogues. The terminal hydroxyl group could be utilized to anchor the initial amino acid or a suitable handle, while the Boc-protected N-methyl amine might offer a point for later functionalization or cleavage strategy within the liquid-phase methodology. LPPS protocols using soluble supports like PEG allow for large-scale peptide production and can reduce solvent usage compared to traditional solution-phase methods nih.gov.

Integration into Click Chemistry Applications

Click chemistry, defined by highly efficient, reliable, and selective reactions, has become indispensable for constructing complex molecular architectures, particularly in bioconjugation and materials science nih.govfishersci.fieasychem.org. This compound derivatives are valuable in this field, primarily by serving as linkers or building blocks that can be easily functionalized with click-reactive groups.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that occurs between a strained alkyne (such as cyclooctyne (B158145) derivatives like DBCO or BCN) and an azide (B81097) nih.govfishersci.finih.gov. This reaction is particularly useful in biological systems where copper can be toxic fishersci.finih.gov. This compound can be readily converted into SPAAC-reactive derivatives by functionalizing its terminal hydroxyl group with either a strained alkyne or an azide. For example, a Boc-MeN-PEG4-azide derivative could be synthesized wikipedia.org. Such a molecule could then participate in SPAAC reactions with a molecule bearing a strained alkyne, effectively linking the two entities via a stable triazole ring and incorporating the Boc-protected N-methyl amino PEG4 linker. The PEG chain enhances the solubility of the resulting conjugate in aqueous environments, which is often beneficial for biological applications easychem.org.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, involving the coupling of an azide and a terminal alkyne in the presence of a copper(I) catalyst, typically forming a 1,4-disubstituted 1,2,3-triazole nih.govfishersci.fieasychem.org. This compound can be functionalized to participate in CuAAC reactions. Converting the terminal hydroxyl group to an azide or a terminal alkyne allows the resulting Boc-MeN-PEG4 derivative to be used in CuAAC reactions with a complementary alkyne or azide-functionalized molecule, respectively. Copper(I) catalysts, such as copper(I) iodide (CuI), are commonly used to facilitate this reaction americanelements.comcenmed.com. This method provides a robust and efficient way to attach the Boc-MeN-PEG4 linker to various molecules or surfaces.

Orthogonal Click Reactions for Complex Molecular Assemblies

Orthogonal click reactions involve sets of highly selective reactions that can be performed simultaneously or sequentially on a single molecule without interfering with each other. This allows for the precise assembly of complex molecular structures with multiple components. This compound can be incorporated into strategies involving orthogonal click chemistry by functionalizing its terminal hydroxyl group with one type of click-reactive handle (e.g., an azide or alkyne for azide-alkyne cycloadditions) while potentially utilizing the Boc-protected amine for a different type of reaction after deprotection (e.g., amide coupling or another click reaction if appropriately functionalized). Examples of orthogonal click reactions include the combination of SPAAC or CuAAC with other click chemistries like the inverse electron-demand Diels-Alder (IEDDA) reaction or thiol-ene chemistry fishersci.finih.gov. By selectively introducing different reactive groups onto derivatives of this compound, it can serve as a central scaffold or a linker to connect multiple molecular entities using orthogonal click chemistry, enabling the construction of sophisticated conjugates or molecular assemblies.

Emerging Research Frontiers of Boc Men Peg4 Oh in Materials Science and Supramolecular Chemistry

Contributions to Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as host-guest recognition and self-assembly. supramolecularevans.comsioc-journal.cnrsc.orgthno.org PEG linkers are often employed in the design of molecules for supramolecular assemblies due to their flexibility and ability to influence the spatial arrangement of molecular components. researchgate.netiris-biotech.denih.gov Boc-MeN-PEG4-OH can serve as a building block for creating molecules that participate in supramolecular interactions. The PEG4 chain can act as a spacer, influencing the distance and orientation between interacting units, while the terminal functional groups can be modified to incorporate host or guest moieties.

Design of PEG-Templated Supramolecular Structures

PEG chains can act as templates or structural elements in the formation of supramolecular assemblies. researchgate.netiris-biotech.de By conjugating recognition units (hosts or guests) to the ends of PEG chains, researchers can direct the self-assembly into defined structures. For example, studies have shown the self-assembly of PEG-branched polymers with cyclodextrins to form hollow nanospheres. researchgate.net While specific examples using this compound as a template were not found in the search results, its structure suggests potential in this area. The Boc-protected amine and hydroxyl termini offer points for attaching different recognition elements, and the PEG4 linker provides the necessary flexibility and solubility in aqueous environments, which are often relevant for supramolecular assembly.

Influence of PEG Linker on Self-Assembly Processes

The PEG linker in this compound plays a significant role in influencing self-assembly processes. The hydrophilic nature of PEG can drive the assembly of amphiphilic molecules in aqueous solutions, leading to the formation of micelles, vesicles, or other nanostructures. researchgate.netmdpi.com The length and flexibility of the PEG chain can affect the size, shape, and stability of these self-assembled structures. researchgate.netnih.gov By varying the PEG linker length or incorporating it into different molecular architectures, the self-assembly behavior can be tuned. researchgate.netnih.gov The presence of the Boc-protected amine provides an additional handle for modifying the molecule's properties or introducing stimuli-responsive elements that can trigger or alter self-assembly. Research on peptide-drug conjugates with PEG linkers of varying lengths has demonstrated the importance of linker optimization in influencing biological activity, which can be related to self-assembly or interaction with biological systems. nih.gov

Advanced Hydrogel Development and 3D Bioprinting Applications

Hydrogels are cross-linked polymeric networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. nih.govacs.orgresearchgate.net PEG-based hydrogels are widely used due to their biocompatibility, tunable properties, and ability to encapsulate cells and biomolecules. nih.gov 3D bioprinting is an additive manufacturing technique that allows for the fabrication of complex 3D structures using bioinks, which often consist of hydrogels and living cells. ekb.egmdpi.comresearchgate.netresearchgate.net

This compound can be utilized in the development of advanced hydrogels. The hydroxyl group can be functionalized to participate in crosslinking reactions, forming the hydrogel network. The Boc-protected amine can be deprotected after hydrogel formation to introduce specific functionalities, such as cell adhesion ligands or growth factors, to create bioactive hydrogels. nih.gov PEG-based hydrogels are explored for applications in regenerative medicine and drug delivery, and their properties can be tuned by modifying the PEG macromer structure and crosslinking chemistry. nih.govacs.org

In the context of 3D bioprinting, PEG-based hydrogels are commonly used as bioinks due to their favorable properties, including biocompatibility and tunable mechanical properties. nih.govmdpi.com The ability to functionalize this compound allows for the creation of customized hydrogels suitable for specific bioprinting applications. For instance, incorporating cell-adhesive peptides via the deprotected amine can improve cell viability and function within the printed structure. nih.gov While direct studies on this compound in 3D bioprinting were not specifically found, the broader research on PEG hydrogels in this field indicates its potential as a component in developing advanced bioinks for creating complex tissue constructs. mdpi.comresearchgate.netresearchgate.net

PEG-Based Hydrogels with Tunable Properties

PEG-based hydrogels are widely utilized in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and bioactive molecules. fishersci.cafishersci.canih.gov The properties of PEG hydrogels, such as stiffness, degradation rate, and porosity, can be precisely controlled by varying the molecular weight and architecture of the PEG precursors, as well as the crosslinking density and chemistry. fishersci.ca

This compound, or similar Boc-protected PEG derivatives, can be incorporated into PEG-based hydrogel systems in several ways to introduce specific functionalities and enable tunable properties. The terminal hydroxyl group can be readily functionalized to participate in various polymerization or crosslinking reactions, allowing integration into the hydrogel network during its formation. The presence of the Boc-protected methylamine (B109427) group offers a latent reactive site. After the initial hydrogel structure is formed, the Boc group can be selectively removed via acid treatment to expose the secondary amine. fishersci.befishersci.befishersci.casigmaaldrich.comnih.gov This newly available amine can then be used for post-gelation modifications, such as conjugating ligands, growth factors, or other biomolecules to the hydrogel matrix, or participating in secondary crosslinking reactions. This two-step functionalization strategy allows for the creation of hydrogels with spatially controlled or temporally regulated properties.

The ability to tune hydrogel properties is critical for mimicking the native extracellular matrix (ECM) and influencing cell behavior. By controlling the density and distribution of the deprotected amine groups derived from this compound, researchers can modulate the hydrogel's mechanical properties, such as stiffness, through subsequent crosslinking reactions. Furthermore, conjugating cell-adhesive peptides or signaling molecules to these amine sites can enhance cell attachment, proliferation, and differentiation within the hydrogel scaffold. fishersci.canih.gov

Role of this compound in Crosslinking Strategies for Bioinks

Bioinks, essential components in 3D bioprinting, require specific rheological and mechanical properties to ensure printability, shape fidelity, and cell viability. fishersci.cafishersci.canih.govuni.lu Crosslinking is a critical step in 3D bioprinting that transforms the liquid bioink into a stable 3D hydrogel structure during or immediately after deposition. fishersci.canih.govciteab.com Various crosslinking chemistries are employed, including chemical and physical methods, each offering different advantages in terms of speed, biocompatibility, and resulting hydrogel properties. fishersci.canih.govciteab.commetabolomicsworkbench.orgnih.govnih.govnih.gov

This compound can play a significant role in developing sophisticated crosslinking strategies for bioinks. Its structure allows for its use as a building block in the synthesis of PEG-based polymers designed for specific crosslinking reactions. For instance, the hydroxyl group can be functionalized with moieties reactive in Michael addition, thiol-ene, or photo-crosslinking reactions, which are common in biofabrication. fishersci.cauni.luciteab.commetabolomicsworkbench.orgnih.govnih.gov

More specifically, the Boc-protected methylamine group provides a protected handle that can be deprotected in situ during or after the bioprinting process. This allows for the formulation of bioinks where a primary crosslinking mechanism establishes the initial shape, followed by a secondary crosslinking or functionalization step triggered by the deprotection of the amine. For example, a bioink could be formulated with a primary crosslinking system, and polymers containing this compound. After printing, a mild acidic wash could remove the Boc groups, exposing reactive secondary amines. These amines could then participate in a second crosslinking reaction with a complementary crosslinker present in the printing bath or subsequently introduced. This multi-step crosslinking approach enables greater control over the final mechanical properties and stability of the bioprinted construct, as well as the potential for incorporating additional functionalities after the printing process is complete, which is particularly valuable for creating complex tissue constructs. nih.gov The ability to precisely control the timing and location of the secondary crosslinking via triggered deprotection contributes to achieving hydrogels with tunable mechanical properties and enhanced biological function within the context of 3D bioprinting. fishersci.cafishersci.canih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Boc Men Peg4 Oh and Its Conjugates

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of Boc-MeN-PEG4-OH and for isolating the desired product from reaction mixtures, especially after conjugation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and analysis of this compound and its conjugates. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing peptides and PEGylated compounds due to its ability to separate molecules based on hydrophobicity. diva-portal.orgrsc.orgrsc.orgacs.org Analytical HPLC provides a chromatogram where the purity of the sample can be determined by the presence and area of peaks corresponding to the target compound and any impurities. acs.orgacs.org Preparative HPLC can be used for the purification of the synthesized compound or its conjugates to obtain high purity material. acs.orgnih.gov For instance, analytical HPLC has been used to confirm the purity of various PEGylated peptides and conjugates, showing single peaks for the isolated pure compounds. acs.org The method typically involves a gradient elution using mobile phases like water and acetonitrile, often with a small percentage of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. rsc.orgacs.orgthno.org UV detection at specific wavelengths, such as 220 nm or 280 nm (if the molecule contains chromophores), is commonly employed. rsc.orgacs.orgthno.org

Size Exclusion Chromatography (SEC) for Conjugate Analysis

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic method that separates molecules based on their size in solution. This technique is particularly useful for the analysis of PEGylated conjugates, especially those involving larger molecules like proteins or peptides, to determine the success of the conjugation and assess the homogeneity of the resulting conjugate with respect to size. SEC can separate the free PEGylated molecule from unconjugated large molecules and aggregates. Analysis of immunoconjugates using SEC has been reported, demonstrating its utility in evaluating the size distribution of the conjugated product. google.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure and functional groups of this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the different types of hydrogen and carbon atoms present in the molecule and their connectivity. sci-hub.seresearchgate.netunimo.itresearchgate.net Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum allows for the identification and quantification of different proton environments within the Boc group, the N-methyl group, the PEG chain, and the terminal hydroxyl group. rsc.orgnih.govresearchgate.netlibretexts.org ¹³C NMR provides complementary information about the carbon skeleton. researchgate.netresearchgate.netnih.gov For PEG-based compounds, the characteristic signals of the ethylene (B1197577) glycol units (-O-CH₂-CH₂-) are typically observed. The presence and position of the Boc group and the terminal hydroxyl group can be confirmed by their unique signals in the NMR spectra. researchgate.net NMR spectroscopy is routinely used to confirm the structure and purity of synthesized compounds before proceeding to further reactions or applications. adventchembio.com

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain information about its elemental composition and structure through fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound and its conjugates, as it typically produces intact molecular ions or protonated/deprotonated species. acs.orgthno.orggoogle.comresearchgate.netbiochempeg.comulisboa.pt ESI-MS analysis can confirm the molecular weight of the target compound and identify impurities or byproducts based on their mass-to-charge ratios (m/z). acs.orgacs.orgnih.gov High-resolution MS (HRMS) provides more accurate mass measurements, which can be used to determine the elemental composition of the ions. acs.orgsci-hub.senih.gov MS, often coupled with liquid chromatography (LC-MS), is widely applied for the characterization and purity assessment of synthetic intermediates and final products, including PEGylated compounds and conjugates. acs.orgacs.orggoogle.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. mdpi.comru.nlresearchgate.netmdpi.com For this compound, FTIR spectroscopy can be used to identify key functional groups such as the carbonyl stretch of the Boc group, the C-O-C stretches of the ether linkages in the PEG chain, the N-H stretch (if the Boc group is considered), and the O-H stretch of the terminal hydroxyl group. mdpi.comresearchgate.netmdpi.comuni-konstanz.deresearchgate.net While less informative for detailed structural elucidation compared to NMR and MS, FTIR can be a valuable tool for confirming the presence of expected functional groups and can be used for comparative analysis between the starting material and the final product or conjugate to confirm successful reactions. researchgate.netadventchembio.comresearchgate.net The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. mdpi.comresearchgate.netmdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Characterization of Conjugation Efficiency and Site-Specificity

Characterizing the efficiency and site-specificity of conjugation involving this compound or similar PEG linkers is essential to ensure that the desired product is formed with the correct stoichiometry and at the intended location on the target molecule. This is particularly important when conjugating to complex molecules like proteins or peptides, where multiple potential attachment sites may exist. Heterogeneity in PEGylation can arise from variations in the number of attached PEG chains, the position of the conjugation sites, and the lengths of the PEG chains researchgate.net.

Quantitative Assays for Functional Group Content

Quantitative assays are employed to determine the amount of functional groups present before and after conjugation, providing a measure of the reaction efficiency. For this compound, the relevant functional groups are the Boc-protected methylamine (B109427) and the terminal hydroxyl group, or the reactive group introduced after deprotection or modification of these termini for conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the degree of PEGylation and confirming the presence of specific functional groups nih.gov, caymanchem.com. By integrating characteristic signals corresponding to the PEG backbone and the molecule conjugated to this compound (or its modified form), the average number of PEG chains attached can be determined caymanchem.com.

High-Performance Liquid Chromatography (HPLC), especially when coupled with detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD), is widely used for quantifying PEGylated species and residual unconjugated PEG reagents thermofisher.com, caymanchem.com, scribd.com. These detectors are particularly useful because PEG and many PEGylated molecules lack strong UV chromophores thermofisher.com, caymanchem.com. HPLC can separate reaction mixtures, allowing for the quantification of starting materials, intermediates, and the final conjugate, thereby enabling the calculation of conjugation efficiency.

Mass Spectrometry (MS), including techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provides information about the molecular weight of the conjugate researchgate.net, researchgate.net, nih.gov, frontiersin.org, enovatia.com, scribd.com. By comparing the molecular weight of the unconjugated molecule with that of the conjugate, the number of attached this compound (or its modified form) units can be determined, which is a direct measure of conjugation efficiency researchgate.net. LC-MS/MS can also be used for the quantitative analysis of conjugates scribd.com.

Fluorescence-based assays can be adapted to quantify functional groups if a fluorescent label is incorporated into the this compound derivative or the molecule being conjugated acs.org, mdpi.com. This approach can be sensitive and suitable for quantifying modified species.

SDS-PAGE, while primarily providing an indication of molecular weight based on electrophoretic mobility, can be used to monitor the progression of a PEGylation reaction and observe shifts in bands corresponding to the unconjugated and PEGylated species nih.gov, researchgate.net. The intensity of the bands can offer a semi-quantitative assessment of conjugation efficiency nih.gov.

Methods for Assessing Homogeneity of Conjugates

Assessing the homogeneity of conjugates formed with this compound is crucial, particularly in site-specific conjugation strategies aimed at producing a uniform product. Heterogeneity can impact the biological activity and pharmacokinetic properties of the conjugate researchgate.net, pku.edu.cn.

Tandem Mass Spectrometry (MS/MS), often combined with peptide mapping for protein or peptide conjugates, is used to determine the specific site(s) of PEGylation researchgate.net, researchgate.net, nih.gov, frontiersin.org, enovatia.com. By fragmenting the conjugate and analyzing the resulting ions, the location where the this compound derivative is attached to the target molecule can be pinpointed. This is essential for confirming site-specific conjugation and assessing the homogeneity in terms of attachment location.

Chromatographic techniques are indispensable for separating different conjugate species based on their physical and chemical properties. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, allowing for the resolution of unconjugated material, products with varying numbers of PEG chains, and aggregates thermofisher.com, chromatographyonline.com, scribd.com. Ion Exchange Chromatography (IEX) separates molecules based on charge differences, which can be useful for resolving PEGylation site isomers if the attachment of the PEG linker alters the charge of the molecule differently depending on the site biopharminternational.com. HPLC, in general, provides high resolution separation capabilities essential for analyzing complex reaction mixtures and assessing the purity and homogeneity of the final conjugate researchgate.net, caymanchem.com, scribd.com.

Dynamic Light Scattering (DLS) can provide information about the size distribution of particles in solution nih.gov. While less resolving than chromatography or MS for distinguishing closely related species, DLS can indicate the presence of larger aggregates which would suggest heterogeneity in the product nih.gov.

NMR spectroscopy can also contribute to assessing homogeneity by confirming the expected structural features of the conjugate and the absence of significant impurities or unintended reaction products nih.gov, caymanchem.com.

These advanced analytical and spectroscopic techniques, often used in combination, provide a comprehensive picture of the conjugation reaction's outcome, enabling researchers to quantify efficiency, confirm site-specificity, and assess the crucial homogeneity of this compound conjugates.

Future Research Directions and Unexplored Avenues for Boc Men Peg4 Oh

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

Current synthetic approaches for PEG-based linkers like Boc-MeN-PEG4-OH often involve multi-step procedures. Future research will likely focus on developing more efficient and scalable synthetic methodologies. This could include exploring one-pot reactions, continuous flow synthesis, or the use of novel catalysts to reduce reaction times, increase yields, and minimize waste iris-biotech.deissuu.com. The aim is to make the synthesis of this compound and its derivatives more cost-effective and environmentally friendly for potential large-scale applications. Research into alternative protecting groups that offer different deprotection strategies or improved stability under various reaction conditions could also enhance synthetic versatility nih.gov. Furthermore, developing methods for the facile introduction of the N-methyl group could streamline synthesis compared to routes requiring the protection and deprotection of a secondary amine.

Expansion of Applications in Emerging Therapeutic Modalities

This compound, as a PEG linker, is relevant to the development of various therapeutic modalities. Its hydrophilic nature can improve the solubility and pharmacokinetics of conjugated molecules biochempeg.combroadpharm.comnih.gov. Future research will likely explore its integration into emerging areas such as antibody-drug conjugates (ADCs), peptide therapeutics, and gene delivery systems nih.gov. Specifically, its use as a linker in ADCs could be investigated to connect antibodies to cytotoxic payloads, potentially improving targeting and reducing systemic toxicity nih.gov. In peptide therapeutics, this compound could be used to PEGylate peptides, enhancing their stability and half-life in vivo nih.govnih.gov. For gene delivery, it might be incorporated into lipid nanoparticles or polymeric carriers to improve their solubility, biocompatibility, and ability to evade the immune system. The potential for using this compound in the synthesis of PROTACs (proteolysis-targeting chimeras) is also an active area of research biochempeg.com.

Integration with Advanced Imaging and Sensing Technologies

The functional groups and PEG chain of this compound make it suitable for conjugation with imaging agents and biosensors. Future research could focus on utilizing this compound to create novel probes for various imaging modalities such as fluorescence, MRI, or PET. By conjugating this compound to fluorescent dyes, chelators for radioisotopes, or contrast agents, researchers could develop targeted imaging probes with improved solubility and reduced non-specific binding. cjnmcpu.comcsic.esuni-freiburg.de Furthermore, integrating this compound into the design of biosensors could lead to the development of more sensitive and selective detection platforms for various biomolecules. The PEG linker could help to orient the sensing element and reduce fouling in complex biological samples.

Exploration of its Role in Bio-Inspired and Biomimetic Materials

The biocompatibility and tunable properties of PEG make this compound a potential component in the design of bio-inspired and biomimetic materials. Future research could investigate its incorporation into hydrogels, scaffolds, and self-assembling structures that mimic biological environments nih.govtue.nlnih.gov. For instance, this compound could be used as a crosslinker or a building block to create hydrogels with tailored mechanical properties and degradation rates for tissue engineering or drug delivery applications nih.govtue.nl. Its ability to be functionalized allows for the attachment of biomolecules, enabling the creation of materials that promote cell adhesion, proliferation, or differentiation. Exploring its role in creating surfaces with controlled wettability or protein resistance, inspired by natural surfaces, is another potential avenue aritekin.or.id.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- H NMR: Confirm Boc group presence (δ 1.3–1.4 ppm for tert-butyl protons) and PEG4 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons).

- C NMR: Validate carbonyl carbons (Boc: ~155 ppm; PEG4: ~70 ppm).

- Mass Spectrometry :

- HRMS to confirm molecular ion ([M+H]) and rule out impurities.

- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm post-deprotection) .

Advanced: How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer :

Contradictions often arise from:

- Solvent purity (e.g., trace water in DMSO affecting solubility).

- Temperature variability (e.g., solubility in THF decreases below 25°C).

Resolution Framework :

Replicate conditions : Use standardized solvents (HPLC-grade) and controlled temperatures.

Quantitative analysis : Employ dynamic light scattering (DLS) to detect aggregates.

Report detailed protocols : Include exact solvent batches and storage conditions to enable cross-study validation .

Advanced: What experimental design considerations are critical for studying this compound in bioconjugation?

Methodological Answer :

Use the PICOT framework to structure experiments:

- Population : Target biomolecule (e.g., peptide/protein).

- Intervention : Conjugation conditions (pH, molar ratio, reaction time).

- Comparison : Unconjugated vs. conjugated biomolecule (e.g., via SDS-PAGE).

- Outcome : Conjugation efficiency (measured by MALDI-TOF or fluorescence labeling).

- Time : Optimize reaction kinetics (e.g., 2–24 hours).

Key Variables : - Avoid amine-containing buffers (e.g., Tris) to prevent competing reactions.

- Use LC-MS to confirm regioselectivity of PEG4 attachment .

Basic: How should this compound be stored to maintain stability?

Q. Methodological Answer :

- Short-term : Store at -20°C in anhydrous DMF or DMSO (sealed under nitrogen).

- Long-term : Lyophilize and store at -80°C with desiccants.

- Stability Monitoring :

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

- Process Analytical Technology (PAT) :

- In-line FTIR to monitor coupling reaction completion.

- Automated flash chromatography for consistent purification.

- Statistical Design :

- Use a Box-Behnken design to optimize reagent stoichiometry (e.g., Boc-protected amine:PEG4 ratio).

- Documentation :

Advanced: How can computational modeling enhance the design of this compound derivatives?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Predict PEG4 spacer flexibility in aqueous environments (e.g., radius of gyration analysis).

- Density Functional Theory (DFT) :

- Calculate Boc group stability under varying pH conditions.

- Tools :

Basic: What are the ethical considerations when using this compound in in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.